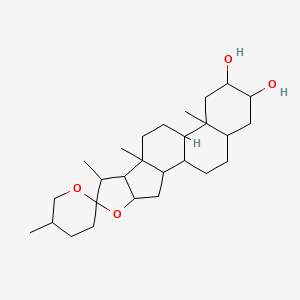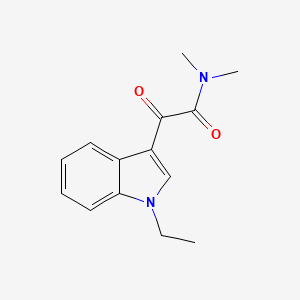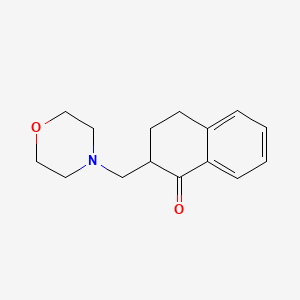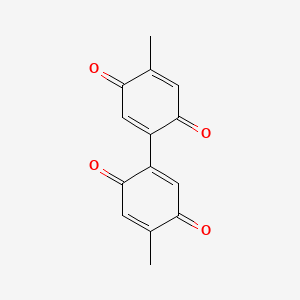![molecular formula C18H22O2 B12001518 1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.375 g/mol . This compound is characterized by the presence of two dimethylphenoxy groups connected by an ethoxy bridge, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with another equivalent of 2,4-dimethylphenol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenoxy groups may interact with active sites of enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethanone
- 2-[2-(2,5-Dimethylphenyl)ethyl]-1,4-dimethylbenzene
- 2-[2-(2,5-Dimethylphenyl)ethenyl]-1,4-dimethylbenzene
Uniqueness
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene is unique due to its specific arrangement of dimethylphenoxy groups connected by an ethoxy bridge. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C18H22O2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-13-5-7-17(15(3)11-13)19-9-10-20-18-8-6-14(2)12-16(18)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
LLMWVNKXPZXGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)



![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)


![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
